molecular formula C25H29N3O4S B2861491 Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-93-8

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2861491
CAS No.: 851947-93-8
M. Wt: 467.58
InChI Key: LLQQVWOLHIKPCJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes:

  • Ethyl carboxylate group at position 1, enhancing solubility in organic solvents.
  • p-Tolyl substituent (methylphenyl) at position 3, providing steric bulk and moderate lipophilicity.
  • 3-Cyclohexylpropanamido group at position 5, introducing a bulky aliphatic chain that increases hydrophobicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-32-25(31)22-19-15-33-23(26-20(29)14-11-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-12-9-16(2)10-13-18/h9-10,12-13,15,17H,3-8,11,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQVWOLHIKPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Target) p-Tolyl (C₆H₄CH₃) 3-Cyclohexylpropanamido (C₉H₁₆N₂O) ~550 (estimated) High lipophilicity (LogP ~4.5*); potential membrane permeability for CNS-targeting drugs.
Ethyl 5-[(4-methoxyphenyl)acetyl]amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl (C₆H₄CF₃) 4-Methoxyphenyl acetyl (C₉H₉NO₂) 531.5 Moderate LogP (~3.8*); electron-withdrawing CF₃ group enhances metabolic stability.
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl (C₆H₄CF₃) 3-Phenylpropanamido (C₉H₁₀N₂O) ~545 (estimated) High aromaticity (LogP ~4.2*); possible use in protein-binding studies.
AT-007: 2-(4-oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid Benzo[d]thiazolyl-CF₃ Acetic acid (C₂H₃O₂) ~480 (estimated) Carboxylic acid group improves aqueous solubility; under clinical investigation.

*LogP values are estimated using substituent contribution methods due to lack of experimental data.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclohexylpropanamido group in the target compound contributes significantly to its higher LogP compared to analogs with methoxyphenyl or carboxylic acid groups .
  • Solubility : The trifluoromethylphenyl substituent ( and ) reduces aqueous solubility, while AT-007’s carboxylic acid group enhances it .
  • Steric Effects : The p-tolyl group in the target compound offers intermediate steric bulk compared to the bulkier benzo[d]thiazolyl group in AT-007 .

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